molecular formula C14H18ClNO3 B1347031 Diethatyl CAS No. 38725-95-0

Diethatyl

Cat. No.: B1347031
CAS No.: 38725-95-0
M. Wt: 283.75 g/mol
InChI Key: ISERORSDFSDMDV-UHFFFAOYSA-N
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Description

Diethatyl, also known as this compound-ethyl, is a herbicide used primarily in agriculture to control the growth of weeds. It is a selective herbicide, meaning it targets specific types of plants while leaving crops unharmed. The compound is known for its effectiveness in controlling broadleaf weeds and grasses in various crops, including cereals and vegetables.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethatyl-ethyl is synthesized through a series of chemical reactions involving the esterification of 2,6-diethyl-N-(2-chloroacetyl)aniline with ethyl chloroacetate. The reaction typically occurs under acidic conditions, with sulfuric acid acting as a catalyst. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound-ethyl involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethatyl-ethyl undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound-ethyl can hydrolyze to form 2,6-diethyl-N-(2-chloroacetyl)aniline and ethyl alcohol.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Substitution: this compound-ethyl can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group.

Common Reagents and Conditions

    Hydrolysis: Water, often under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: 2,6-diethyl-N-(2-chloroacetyl)aniline and ethyl alcohol.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

    Substitution: Substituted derivatives of this compound-ethyl.

Scientific Research Applications

Diethatyl-ethyl has several applications in scientific research, including:

    Agricultural Chemistry: Used to study the effects of herbicides on weed control and crop yield.

    Environmental Science: Research on the environmental impact and degradation pathways of herbicides.

    Toxicology: Studies on the toxicity and safety of herbicides for humans and animals.

    Analytical Chemistry: Development of analytical methods for detecting and quantifying herbicides in various matrices.

Mechanism of Action

Diethatyl-ethyl exerts its herbicidal effects by inhibiting the growth of weeds through the disruption of essential biochemical pathways. The compound targets specific enzymes involved in the synthesis of amino acids and proteins, leading to the cessation of cell division and growth in susceptible plants. The molecular targets include enzymes such as acetolactate synthase (ALS) and acetohydroxyacid synthase (AHAS), which are crucial for the biosynthesis of branched-chain amino acids.

Comparison with Similar Compounds

Similar Compounds

    Diuron: Another herbicide used for weed control, but with a different mode of action.

    Atrazine: A widely used herbicide that targets photosynthesis in plants.

    Glyphosate: A non-selective herbicide that inhibits the shikimate pathway in plants.

Uniqueness of Diethatyl-ethyl

This compound-ethyl is unique in its selective action against specific weeds while being safe for crops. Its mode of action, targeting ALS and AHAS enzymes, distinguishes it from other herbicides that may target different biochemical pathways. Additionally, its effectiveness at low application rates and minimal environmental persistence make it a preferred choice for sustainable agriculture.

Properties

IUPAC Name

2-(N-(2-chloroacetyl)-2,6-diethylanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO3/c1-3-10-6-5-7-11(4-2)14(10)16(9-13(18)19)12(17)8-15/h5-7H,3-4,8-9H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISERORSDFSDMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(CC(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192018
Record name N-(Chloroacetyl)-N-(2,6-diethylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38725-95-0
Record name Diethatyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38725-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethatyl [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038725950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Chloroacetyl)-N-(2,6-diethylphenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIETHATYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL34LTZ963
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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